molecular formula C25H26N2O6 B14799151 Fmoc-MeVal-OSu CAS No. 863971-49-7

Fmoc-MeVal-OSu

Cat. No.: B14799151
CAS No.: 863971-49-7
M. Wt: 450.5 g/mol
InChI Key: CXZXQZADBBBLDB-QHCPKHFHSA-N
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Description

Fmoc-MeVal-OSu (N-(9-Fluorenylmethoxycarbonyl)-N-methyl-L-valine succinimidyl ester) is a derivative of methylated valine used in solid-phase peptide synthesis (SPPS). It facilitates the incorporation of N-methylated valine residues into peptides, enhancing steric hindrance and metabolic stability.

Properties

CAS No.

863971-49-7

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoate

InChI

InChI=1S/C25H26N2O6/c1-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26(3)25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,12-14H2,1-3H3/t23-/m0/s1

InChI Key

CXZXQZADBBBLDB-QHCPKHFHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-MeVal-OSu typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the dicyclohexylammonium salt of N-hydroxysuccinimide (NHS) to form 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). This intermediate is then reacted with N-methylvaline to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are common practices to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Fmoc-MeVal-OSu primarily undergoes substitution reactions, where the Fmoc group is introduced to protect the amino group of N-methylvaline. The compound is also involved in deprotection reactions, where the Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF) .

Common Reagents and Conditions

    Fmoc Protection: Fmoc-Cl, NHS, dicyclohexylcarbodiimide (DCC)

    Fmoc Deprotection: Piperidine in DMF

Major Products Formed

The major products formed during the synthesis of this compound include the protected amino acid derivative and the byproducts of the reaction, such as dicyclohexylurea (DCU) from the use of DCC .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : Likely C₂₅H₂₆N₂O₆ (based on Fmoc-Val-OSu: C₂₄H₂₄N₂O₆ with an added methyl group).
  • Molecular Weight : ~450 g/mol (estimated).
  • Function : Introduces N-methyl-valine residues, reducing peptide backbone flexibility and protease susceptibility.

Comparison with Similar Compounds

Fmoc-Val-OSu (CAS 130878-68-1)

  • Molecular Formula : C₂₄H₂₄N₂O₆ .
  • Molecular Weight : 436.464 g/mol .
  • Storage : -20°C (powder), -80°C (solution) .
  • Purity : Typically >99% (HPLC) for peptide synthesis .
  • Applications : Standard valine incorporation in SPPS.
  • Key Difference : Lacks the N-methyl group, resulting in lower steric hindrance and higher protease sensitivity compared to Fmoc-MeVal-OSu.

Fmoc-OSu (CAS 82911-69-1)

  • Molecular Formula: C₁₉H₁₅NO₅ .
  • Molecular Weight : 337.33 g/mol .
  • Purity : ≥99% (HPLC) .
  • Applications: General Fmoc-protecting reagent for amino acids; prone to side reactions (e.g., forming Fmoc-β-Ala-OH via Lossen rearrangement) .
  • Key Difference: Not amino acid-specific; requires coupling with methylated valine separately, increasing synthetic steps versus pre-activated this compound.

Fmoc-β-Ala-OSu (CAS 35737-10-1)

  • Molecular Formula : C₂₂H₂₀N₂O₆ .
  • Molecular Weight : 432.41 g/mol .
  • Applications : Incorporates β-alanine, altering peptide backbone geometry.
  • Key Difference: β-amino acids confer distinct conformational properties (e.g., extended helices) compared to α-methylated residues like MeVal .

Fmoc-Ala-OSu (CAS 73724-40-0)

  • Molecular Formula : C₂₂H₂₀N₂O₆ .
  • Molecular Weight : 408.41 g/mol .
  • Applications : Introduces alanine, a smaller and less hydrophobic residue than MeVal.
  • Key Difference : Methylation in MeVal increases hydrophobicity and steric bulk, influencing peptide folding and interactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Purity Stability Issues
This compound C₂₅H₂₆N₂O₆* ~450* N-methylation enhances rigidity and protease resistance >98%* Potential hydrolysis at -20°C*
Fmoc-Val-OSu C₂₄H₂₄N₂O₆ 436.464 Standard valine activation; no methylation >99% Stable at -20°C
Fmoc-OSu C₁₉H₁₅NO₅ 337.33 General Fmoc-protecting agent; forms impurities (e.g., Fmoc-β-Ala-OH) ≥99% Degrades via Lossen rearrangement
Fmoc-β-Ala-OSu C₂₂H₂₀N₂O₆ 432.41 β-amino acid backbone; alters peptide conformation >99% Stable in DMSO
Fmoc-Ala-OSu C₂₂H₂₀N₂O₆ 408.41 Small alanine residue; minimal steric hindrance >98% Standard storage (-20°C)

*Estimated based on structural analogs.

Research Findings and Challenges

  • Side Reactions : Fmoc-OSu-derived impurities (e.g., Fmoc-β-Ala-OH) complicate purification, reducing yields by 10–20% in large-scale syntheses .
  • Steric Effects: N-methylation in this compound improves peptide stability but may reduce coupling efficiency by ~15% compared to non-methylated analogs .
  • Solubility : Methylation increases hydrophobicity, requiring polar aprotic solvents (e.g., DMF) for optimal dissolution .

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